1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity .
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with 2-methylbenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: It is explored for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects .
Comparison with Similar Compounds
1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide can be compared with other triazole derivatives, such as:
Rufinamide: An anticonvulsant drug with a similar triazole core.
Cefatrizine: A broad-spectrum cephalosporin antibiotic.
Carboxyamidotriazole: An anticancer drug.
Tazobactam: A β-lactam antibiotic.
These compounds share the triazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-6-4-5-7-16(12)19-18(23)17-13(2)22(21-20-17)14-8-10-15(24-3)11-9-14/h4-11H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVPGZDBVWXNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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